molecular formula C9H18N2 B8040312 Bicyclo[2.2.1]heptane-2,6-diyldimethanamine

Bicyclo[2.2.1]heptane-2,6-diyldimethanamine

Cat. No.: B8040312
M. Wt: 154.25 g/mol
InChI Key: OTKFKCIRTBTDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[2.2.1]heptane-2,6-diyldimethanamine is a chemical compound with the molecular formula C₉H₁₈N₂. It is a bicyclic amine that features a bicyclo[2.2.1]heptane framework, which is a common structural motif in organic chemistry due to its rigidity and stability. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]heptane-2,6-diyldimethanamine can be synthesized through several methods. One common approach involves the reduction of bicyclo[2.2.1]heptane-2,6-dicarboxylic acid derivatives. For instance, the reduction of 2-cyano-5-formyl bicyclo[2.2.1]heptane using a Raney cobalt catalyst in methanol can yield the desired amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction reactions under controlled conditions to ensure high yield and purity. The use of robust catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-2,6-diyldimethanamine undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while substitution reactions can produce N-alkylated or N-acylated derivatives.

Scientific Research Applications

Bicyclo[2.2.1]heptane-2,6-diyldimethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptane-2,6-diyldimethanamine involves its interaction with biological targets such as enzymes and receptors. The rigid bicyclic structure allows for precise binding to active sites, potentially inhibiting or modulating the activity of specific proteins. This makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-2,3-diyldimethanamine: Similar in structure but differs in the position of the amine groups.

    Bicyclo[2.2.1]heptane-1-carboxylates: These compounds have a carboxylate group instead of amine groups.

Uniqueness

Bicyclo[2.2.1]heptane-2,6-diyldimethanamine is unique due to its specific placement of amine groups, which can influence its reactivity and binding properties. This makes it particularly useful in applications where precise molecular interactions are required .

Properties

IUPAC Name

[6-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-4-7-1-6-2-8(5-11)9(7)3-6/h6-9H,1-5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKFKCIRTBTDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C(C2)C1CN)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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